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CAS No.: 1689-88-9

Cat. No.: B169153

Get Quote

Technical Monograph: 3-Chloro-4-hydroxy-5-
hitrobenzonitrile

Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS 1689-88-9) is a highly specialized aromatic
intermediate used primarily in the synthesis of veterinary anthelmintics (such as nitroxinil
analogs) and as a scaffold in the development of uncouplers of oxidative phosphorylation.[1] Its
structure—a tri-substituted benzene ring featuring cyano, chloro, hydroxy, and nitro groups—
imparts unigue physicochemical properties, most notably high acidity and lipophilicity, which
are critical for membrane permeability and biological activity. This guide details the structural
characterization, synthetic pathways, and analytical profiling of this compound for researchers
in medicinal chemistry and agrochemical development.
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Structural Characterization & Physicochemical
Profile[2][3]
Chemical Identity

The molecule is a derivative of benzonitrile, characterized by a phenol core substituted with
electron-withdrawing groups (nitro, cyano, chloro). These substituents drastically alter the
electron density of the aromatic ring, enhancing the acidity of the phenolic hydroxyl group.

Property Data

IUPAC Name 3-Chloro-4-hydroxy-5-nitrobenzonitrile

4-Hydroxy-3-chloro-5-nitrobenzonitrile;
Common Synonyms o )
Benzonitrile, 3-chloro-4-hydroxy-5-nitro-

CAS Number 1689-88-9

Molecular Formula C7H3CIN20s

Molecular Weight 198.56 g/mol

SMILES N#Cclcc(Cl)c(O)c(N(=0)=0)cl

e

Physicochemical Properties

The presence of three electron-withdrawing groups (CN, NOz, Cl) exerts a powerful inductive
and resonant effect, stabilizing the phenoxide anion.

o Acidity (pKa): Predicted to be in the range of 3.5 — 4.5. This high acidity allows the
compound to act as a protonophore, capable of shuttling protons across mitochondrial
membranes, a mechanism typical of uncouplers like 2,4-dinitrophenol.

o Solubility: Low water solubility in its neutral form; highly soluble in organic solvents (DMSO,
Methanol, Ethyl Acetate). Soluble in aqueous alkaline solutions (forming the phenoxide salt).

o Appearance: Typically a yellow to orange crystalline solid (characteristic of nitrophenols).
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Synthetic Methodologies

The synthesis of 3-Chloro-4-hydroxy-5-nitrobenzonitrile requires precise regiochemical
control to ensure the substituents are placed at the 3, 4, and 5 positions relative to the cyano
group (position 1). Two primary routes are established based on electrophilic aromatic
substitution principles.

Route A: Nitration of 3-Chloro-4-hydroxybenzonitrile

This is the preferred industrial route due to the directing effects of the hydroxyl group.
 Starting Material: 3-Chloro-4-hydroxybenzonitrile.
o Reagents: Mixed acid (HNOs / H2SOa4) or HNOs in Acetic Acid.

e Mechanism: The hydroxyl group (-OH) is a strong ortho/para activator. The para position is
blocked by the cyano group (relative to OH? No, CN is para to the original H, but here CN is
at 1, OH at 4. So para to OH is position 1, occupied by CN).

o Correction: In 3-chloro-4-hydroxybenzonitrile:
= OHis at 4.
» Clis at 3.[2][3][4]
» CNisat1.
» Open positions: 2, 5, 6.[5]

» Directing Effects: OH directs ortho (positions 3 and 5). Position 3 is occupied by CI.[2][3]
[4] Therefore, the incoming nitro electrophile (NO2%) is directed exclusively to Position 5.

o Outcome: High regioselectivity for 3-Chloro-4-hydroxy-5-nitrobenzonitrile.

Route B: Chlorination of 3-Nitro-4-hydroxybenzonitrile

o Starting Material: 3-Nitro-4-hydroxybenzonitrile.

o Reagents: Sulfuryl chloride (SO2Cl2) or Chlorine gas (Cl2).
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e Mechanism: The OH group activates the ring. The NO2 group (at 3) deactivates. The
incoming CI* electrophile is directed ortho to the OH. Position 3 is occupied (NOz). Position 5
is open.

o Outcome: Yields the target compound.

Synthetic Pathway Diagram

The following diagram illustrates the regioselective logic for Route A.

I
I
I
i
OH group directs electrophiles :

to ortho positions (3 & 5). |
o __—_—_—_—_—_—_—_—__| 3-Chloro-4-hydroxy-5-nitrobenzonitrile
(Target)

4-Hydroxybenzonitrile —pp-| 3-Chloro-4-hydroxybenzonitrile
(Precursor) (Intermediate)
Chlorination Nitration

(CI2 or SO2CI2) (HNO3/H2S04)

Click to download full resolution via product page
Caption: Regioselective synthesis pathway via sequential halogenation and nitration.

Analytical Profiling

To validate the identity and purity of the synthesized compound, a multi-modal analytical
approach is required.

HPLC Method (Reverse Phase)

Due to the acidic nature of the phenol, the mobile phase must be acidified to suppress
ionization and ensure peak sharpness.

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 pum.

e Mobile Phase A: 0.1% Formic Acid in Water.
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e Mobile Phase B: Acetonitrile.[6]
e Gradient: 10% B to 90% B over 15 minutes.
o Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro-phenol charge transfer band).

o Retention Time: The compound will elute later than 3-chloro-4-hydroxybenzonitrile due to the
lipophilic nitro group, but earlier than fully alkylated analogs.

NMR Spectroscopy (Proton 1H)

The structure possesses only two aromatic protons, located at positions 2 and 6.
e Solvent: DMSO-d6 (to prevent exchange of phenolic OH and improve solubility).
e Predicted Signals:

o 0~11.0-12.0 ppm: Broad singlet (1H, -OH). Highly deshielded due to intramolecular H-
bonding with the nitro group.

o 0 ~8.0 - 8.5 ppm: Two doublets (or singlets if unresolved).
= H2: Located between Cl and CN.
= HG6: Located between NO2 and CN.

» Coupling: Meta-coupling (J = 2.0 Hz) is expected between H2 and H6.

Applications in Drug Development

While often an intermediate, the specific substitution pattern of 3-Chloro-4-hydroxy-5-
nitrobenzonitrile makes it relevant in two key areas:

o Anthelmintics (Veterinary): It is a structural analog of Nitroxinil (3-iodo-4-hydroxy-5-
nitrobenzonitrile). The chloro-analog is used in Structure-Activity Relationship (SAR) studies
to optimize potency and pharmacokinetic properties. The electron-withdrawing nature of the
chloro group mimics the iodo group but with different steric and lipophilic parameters.
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e Uncouplers of Oxidative Phosphorylation: The compound belongs to the class of substituted
nitrophenols known to disrupt ATP synthesis by dissipating the proton gradient in
mitochondria. This mechanism is studied for potential herbicidal activity (similar to loxynil) or
controlled metabolic modulation.

Safety & Handling (MSDS Highlights)

Warning: This compound is a substituted nitrophenol and must be handled with extreme
caution.

o Acute Toxicity: Potentially toxic by inhalation, ingestion, and skin contact. Nitrophenols can
cause hyperthermia and metabolic acidosis (uncoupling effect).

e Reactivity: Thermal instability. Risk of explosion if heated under confinement or allowed to
dry completely in the presence of heavy metals (picrate-like behavior).

e PPE: Chemical-resistant gloves (Nitrile), safety goggles, and use of a fume hood is
mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b169153?utm_src=pdf-custom-synthesis#bc-rfq
https://m.chemicalbook.com/ProdSupplierGWCB92548804_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-hydroxybenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-hydroxybenzonitrile
https://comptox.epa.gov/dashboard/chemical/properties/DTXSID90648798
https://www.sigmaaldrich.com/TW/zh/product/aldrich/cds015881
https://www.manusaktteva.com/?trk=public_post-text
https://patents.google.com/patent/EP1978014A1/en
https://patents.google.com/patent/EP1978014A1/en
https://www.benchchem.com/product/b169153/docs#3-chloro-4-hydroxy-5-nitrobenzonitrile-structure-and-molecular-weight
https://www.benchchem.com/product/b169153/docs#3-chloro-4-hydroxy-5-nitrobenzonitrile-structure-and-molecular-weight
https://www.benchchem.com/product/b169153/docs#3-chloro-4-hydroxy-5-nitrobenzonitrile-structure-and-molecular-weight
https://www.benchchem.com/product/b169153/docs#3-chloro-4-hydroxy-5-nitrobenzonitrile-structure-and-molecular-weight
https://www.benchchem.com/product/b169153?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169153?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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